3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of heterocyclic molecules with fused pyrazole and quinoline rings. Its structure features a fluorine atom at position 8, a 3,4-dimethoxyphenyl substituent at position 3, and a 3,4-dimethylphenyl group at position 1. These substituents contribute to its unique electronic, steric, and pharmacological properties. The molecular formula is C₃₀H₂₅FN₃O₂, with a molecular weight of 486.55 g/mol (estimated based on structural analogs in ). The methoxy and methyl groups enhance lipophilicity (predicted logP ~6.5–7.0), favoring membrane permeability, while the fluorine atom modulates electronic effects and metabolic stability.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-15-5-8-19(11-16(15)2)30-26-20-13-18(27)7-9-22(20)28-14-21(26)25(29-30)17-6-10-23(31-3)24(12-17)32-4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLDQSXDQIVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoloquinoline derivatives are studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison
Key Observations :
Fluorine atoms balance lipophilicity and electronic effects. For example, the dual fluorine in C350-0684 reduces logP to 5.9 while maintaining metabolic stability.
Electronic and Steric Modifications: The trifluoromethyl group in 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline raises HOMO/LUMO levels, making it suitable for optoelectronic applications (e.g., OLEDs).
Bioactivity Correlations: Amino-substituted analogs (e.g., 3,4-diamino-1H-pyrazolo[4,3-c]quinoline) exhibit improved therapeutic indices due to hydrogen-bonding capabilities, though their low logP (1.2) limits bioavailability. Fluorinated derivatives (e.g., target compound, C350-0683) show enhanced metabolic stability, a critical factor in drug development.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to 8a–f (), involving condensation and cyclization steps. In contrast, CF₃-substituted analogs require specialized reagents (e.g., trifluoromethylation agents).
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